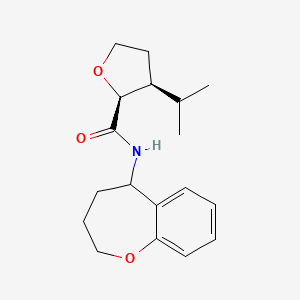![molecular formula C18H25NO2 B7338657 (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs known as designer drugs. BTCP has been found to possess potent analgesic and stimulant properties and has been the subject of extensive scientific research in recent years. In
Applications De Recherche Scientifique
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone has been widely studied for its potential use as an analgesic and stimulant. It has been found to be effective in treating chronic pain, especially neuropathic pain, and has been shown to have fewer side effects than traditional opioid analgesics. This compound has also been found to have stimulant properties, which make it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mécanisme D'action
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone acts on the central nervous system by binding to and activating the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also acts as a dopamine reuptake inhibitor, which results in increased dopamine levels in the brain and produces the stimulant effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia, euphoria, and increased energy levels. It has also been found to cause respiratory depression, which is a common side effect of opioid analgesics. Additionally, this compound has been shown to increase heart rate and blood pressure, which can be dangerous at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the opioid system and developing new analgesics. However, the stimulant properties of this compound can also make it difficult to interpret the results of experiments, especially those involving behavior and cognition.
Orientations Futures
There are several future directions for research on (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone. One area of interest is the development of new analgesics that target the mu-opioid receptor without producing the side effects of traditional opioids. Another area of interest is the use of this compound as a tool for studying the dopamine system and developing new treatments for ADHD and other disorders. Additionally, future research could focus on the potential therapeutic uses of this compound in other areas, such as depression and anxiety disorders.
Méthodes De Synthèse
The synthesis of (1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone involves the reaction of cyclopropylmethylamine with 3-(propan-2-yloxy)benzaldehyde to form the intermediate product 1-benzylcyclopropylcarbinol. This intermediate is then converted to the final product, this compound, through the reaction with (R)-3-(propan-2-yloxy)pyrrolidine-1-carboxylic acid chloride.
Propriétés
IUPAC Name |
(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-14(2)21-16-8-11-19(13-16)17(20)18(9-10-18)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTORRHBBXJOJKY-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCN(C1)C(=O)C2(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O[C@@H]1CCN(C1)C(=O)C2(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(2S)-N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]piperidine-2-carboxamide](/img/structure/B7338595.png)

![(3S)-N-cyclopropyl-2-[(1-methylpyrrol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338628.png)
![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(2-methylpropyl)pyrazole-3-carboxamide](/img/structure/B7338644.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![[1-(2-methoxyphenyl)cyclopropyl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338675.png)
![[(3S)-3-phenoxypyrrolidin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone](/img/structure/B7338681.png)
![(3S)-N-cyclopropyl-2-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338683.png)
![[2-[(3-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7338684.png)
